molecular formula C8H5Cl2NO4 B14384864 Methyl 3,5-dichloro-4-nitrobenzoate

Methyl 3,5-dichloro-4-nitrobenzoate

Cat. No.: B14384864
M. Wt: 250.03 g/mol
InChI Key: BVNCKSISWHEPAW-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms, a nitro group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl 3,5-dichlorobenzoate. The nitration reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction mixture is cooled in an ice bath to control the exothermic reaction and to minimize byproduct formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Ester Hydrolysis: Sodium hydroxide or sulfuric acid.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3,5-dichloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms and ester group also contribute to its reactivity and potential biological activity. The exact pathways and targets depend on the specific application and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-nitrobenzoate
  • Methyl 2-chloro-3,5-dinitrobenzoate
  • Methyl 4-chloro-3,5-dinitrobenzoate

Uniqueness

Methyl 3,5-dichloro-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of two chlorine atoms and a nitro group on the benzene ring makes it more reactive compared to similar compounds with fewer substituents .

Properties

IUPAC Name

methyl 3,5-dichloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNCKSISWHEPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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